ICI 56780 vs. Oral Antimalarials: Quantified Route-Dependent Bioactivity
A key differentiator for ICI 56780 is its profound route-dependent efficacy. Direct evidence shows it is highly active against rodent malaria when administered subcutaneously but exhibits significantly lower activity when given orally [1]. This specific characteristic, which is not observed to the same degree in many standard oral antimalarials like chloroquine, defines its potential utility in specific experimental or therapeutic contexts where parenteral administration is feasible and high tissue levels are required. The comparator here is its own performance across different routes, establishing a unique pharmacokinetic signature.
| Evidence Dimension | Route-dependent antimalarial activity |
|---|---|
| Target Compound Data | Highly active when administered subcutaneously; far less active when given orally. |
| Comparator Or Baseline | ICI 56780 (oral administration) |
| Quantified Difference | Significant reduction in activity (not further quantified in the source summary) by oral vs. subcutaneous route. |
| Conditions | Rodent malaria model (specific Plasmodium species not specified in summary) |
Why This Matters
This route-dependent activity profile is a critical selection criterion for researchers designing in vivo studies, as it dictates the appropriate method of administration and informs potential limitations for oral drug development.
- [1] Defense Technical Information Center. (1988). Chemotherapy of Rodent Malaria. Part 1. (DTIC ADA195638). Retrieved April 17, 2026. View Source
